N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
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Overview
Description
N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S2 and its molecular weight is 350.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Properties : Thiophene-based molecules exhibit anticancer effects. Researchers have explored their use in developing novel chemotherapeutic agents that target cancer cells .
- Anti-Inflammatory Activity : Certain thiophene derivatives possess anti-inflammatory properties. These compounds may serve as leads for designing anti-inflammatory drugs .
- Antimicrobial Effects : Thiophenes have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their unique structure makes them promising candidates for new antibiotics .
- Antihypertensive Potential : Some thiophene-containing compounds exhibit antihypertensive effects. These molecules could contribute to managing hypertension .
- Anti-Atherosclerotic Properties : Thiophenes may play a role in preventing atherosclerosis, a condition characterized by plaque buildup in arteries .
Organic Electronics
Thiophene derivatives find applications in organic electronics and material science:
- Organic Semiconductors : The thiophene ring system is crucial for developing organic semiconductors. These materials are used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Industrial Chemistry
Thiophenes contribute to industrial processes:
- Corrosion Inhibitors : Thiophene derivatives are employed as corrosion inhibitors in various industries. They protect metal surfaces from degradation caused by chemical reactions with corrosive agents .
Pharmacology
Several drugs contain thiophene moieties:
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic compounds . These compounds have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Mode of Action
It is known that 5-amino-pyrazoles, from which this compound is derived, are involved in a variety of reactions including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . These reactions can lead to the formation of diverse heterocyclic compounds with various functionalities .
Biochemical Pathways
5-amino-pyrazoles have been found to be involved in the synthesis of diverse heterocyclic compounds, which can affect a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular formula of c23h24n4o2s, a complexity of 590, a rotatable bond count of 7, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
5-amino-pyrazoles have been found to be involved in the synthesis of diverse heterocyclic compounds, which can have various molecular and cellular effects .
properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S2/c1-2-5-16-13(20)7-19-14(10-8-22-9-11(10)18-19)17-15(21)12-4-3-6-23-12/h3-4,6H,2,5,7-9H2,1H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCARENDICXIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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